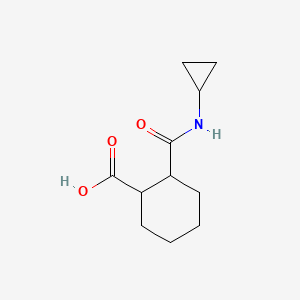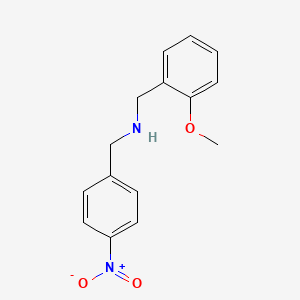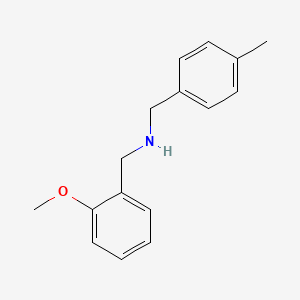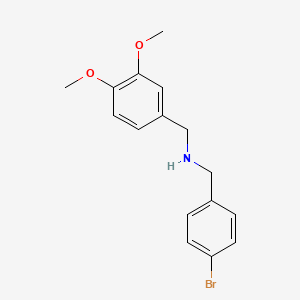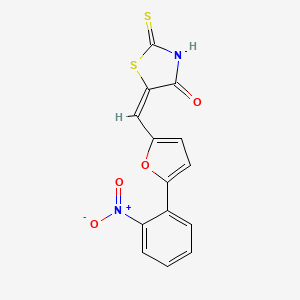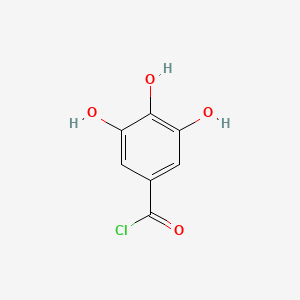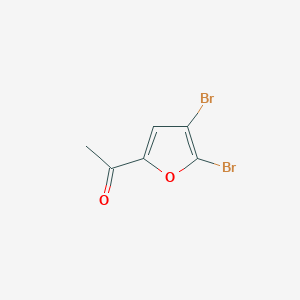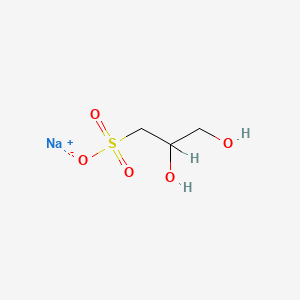
(6-Methylpyridin-3-yl)methanol hydrochloride
Übersicht
Beschreibung
“(6-Methylpyridin-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C7H10ClNO . It has an average mass of 159.613 Da and a monoisotopic mass of 159.045090 Da .
Physical And Chemical Properties Analysis
“(6-Methylpyridin-3-yl)methanol” has a melting point of 43-47 °C, a boiling point of 100°C/0.7mmHg, and a predicted density of 1.092±0.06 g/cm3 . It is soluble in methanol . The compound is a white solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterisation
- Synthesis and Crystal Structures : Studies have shown the synthesis and characterisation of various compounds derived from (6-methylpyridin-3-yl)methanol. For example, the synthesis and characterisation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, indicating the presence of intramolecular hydrogen bonds that stabilize the crystal structure (Percino et al., 2005). Another study reported the synthesis and crystal structure of a co-crystal containing 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione (Percino et al., 2007).
Coordination Chemistry and Molecular Structures
- Coordination Chemistry : In coordination chemistry, 6-methylpyridine-2-methanol and its derivatives have been used to study the formation of structures like hydrogen-bonded helicates and coordination polymers with transition metals. These studies explore the impact of the transition metal ion on the resulting molecular structures (Telfer et al., 2008).
- Supramolecular Architectures : Research also focuses on the formation of hydrogen-bonded supramolecular architectures in copper(II) halides derivatives of (N-(methylpyridin-2-yl)-amidino-O-alkylurea) (Suksangpanya et al., 2004).
Photoreactions and Pyrolysis
- Photoreactions : Studies have been conducted on the photoreactions of derivatives of 3-substituted N-methylpyridinium in methanol, revealing how oxygen influences these reactions (Ohkoshi et al., 1992).
- Pyrolysis : Research on the pyrolysis of 3-chloroformyl-2-methylpyridine at different temperatures and pressures has been conducted to synthesize various compounds like pyrido[b]cyclobuten-5-one and 1-azafulvenallene (Chou et al., 1995).
Other Applications
- Insecticidal Activity : Derivatives of 2-Chloropyridine-5-acetic acid, related to (6-methylpyridin-3-yl)methanol, have been synthesized for potential insecticidal applications (Holla et al., 2004).
- Analysis of Methanol : A method using derivatization followed by high-performance liquid chromatography (HPLC) has been established for determining trace methanol in samples (Kuo et al., 2020).
Safety and Hazards
The safety data sheet for “(6-Methylpyridin-3-yl)methanol” indicates that it is hazardous if swallowed, in contact with skin, or if inhaled . It can cause damage to organs . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
(6-methylpyridin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h2-4,9H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROMTOQVDZLJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594275 | |
| Record name | (6-Methylpyridin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
357288-10-9 | |
| Record name | (6-Methylpyridin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






